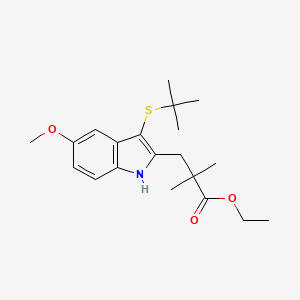

ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Overview

Description

This compound is a derivative of ethyl (tert-butylthio)acetate . It contains a tert-butylthio group, which is an organosulfur compound with the formula (CH3)3CSH . This thiol is used as an odorant for natural gas .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs). Tetronic acid, a versatile synthon, has been extensively investigated due to its crucial role in synthesizing heterocycles . The insertion of tert-butyl groups raises the LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .Molecular Structure Analysis

The molecular formula of ethyl (tert-butylthio)acetate is C8H16O2S, and its molecular weight is 176.28 .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .Physical And Chemical Properties Analysis

The product is chemically stable under standard ambient conditions (room temperature) . Exposure to moisture should be avoided .Scientific Research Applications

Pharmacological Applications

Endothelin Receptor Antagonists : A study investigated the effectiveness of endothelin (ET) receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm, showcasing the therapeutic potential of similar compounds in vascular pathologies (Zuccarello et al., 1996).

Anti-inflammatory and Analgesic Agents : Derivatives of naproxen, a non-steroidal anti-inflammatory drug, were synthesized and tested for their analgesic and anti-inflammatory activities without causing significant gastric lesions, indicating the utility of similar compounds in developing new therapeutic agents (Berk et al., 2009).

FLAP Inhibitors for Inflammation : The development of FLAP inhibitors for treating conditions like asthma demonstrates the potential of similar compounds in modulating inflammatory pathways and treating respiratory conditions (Lorrain et al., 2009).

Toxicological Studies

Cardiotoxicity of Psychoactive Substances : Research on synthetic tryptamines revealed their potential cardiotoxic effects, offering a framework for studying the toxicity of related compounds and their effects on cardiovascular health (Yoon et al., 2019).

Nanoparticle Drug Carriers : The study of methoxy poly(ethylene glycol)/poly(epsilon-caprolactone) nanospheres for drug delivery highlighted the importance of assessing the toxicity and efficiency of nanoparticle-based drug carriers, which could be relevant for compounds with similar structures (Kim et al., 2003).

Mechanism of Action

Target of Action

The compound contains an indole moiety, which is a common structural motif in many biologically active molecules. Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with indole derivatives, it could potentially be involved in pathways related to inflammation, pain perception, cancer progression, and more .

Result of Action

The result of the compound’s action would depend on its specific biological targets and the pathways it affects. Given the potential biological activities associated with indole derivatives, the compound could potentially have effects on cell proliferation, inflammation, pain perception, and more .

Safety and Hazards

Future Directions

The protection of amino acid reactive functionalities is an essential strategy in peptide chemistry . This is mandatory to pursue the synthesis of bioactive molecules with unrelenting vigor . The powerful functions of peptide-based bioactive matrices for regenerative medicine have been highlighted .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tert-butylthio group is known for its unique reactivity, which can influence the behavior of enzymes and proteins it interacts with . The methoxy group on the indole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biochemical properties.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, potentially affecting cell growth, differentiation, and apoptosis . The presence of the tert-butylthio group may also contribute to the compound’s ability to modulate cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation . The methoxy group on the indole ring can participate in hydrogen bonding, while the tert-butylthio group can engage in hydrophobic interactions. These interactions can result in changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The tert-butylthio group can undergo oxidation and other metabolic transformations, affecting the compound’s overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.

Properties

IUPAC Name |

ethyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-8-24-18(22)20(5,6)12-16-17(25-19(2,3)4)14-11-13(23-7)9-10-15(14)21-16/h9-11,21H,8,12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIGUCRKZKFDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=C(C2=C(N1)C=CC(=C2)OC)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane](/img/structure/B1457390.png)

![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)

![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)